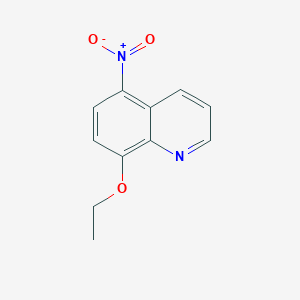

8-Ethoxy-5-nitroquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-ethoxy-5-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-2-16-10-6-5-9(13(14)15)8-4-3-7-12-11(8)10/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIKDSYNTJROGHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90429443 | |

| Record name | 8-ethoxy-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19746-57-7 | |

| Record name | 8-ethoxy-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Ethoxy-5-nitroquinoline: Structure, Properties, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Ethoxy-5-nitroquinoline, a heterocyclic aromatic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from the closely related and well-studied analogues, 8-hydroxy-5-nitroquinoline (Nitroxoline) and 8-methoxy-5-nitroquinoline, to infer its chemical and biological characteristics. All predicted and inferred data are clearly indicated.

Chemical Structure and Identification

This compound is a derivative of quinoline, characterized by an ethoxy group at position 8 and a nitro group at position 5.

Caption: 2D Chemical Structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Reference |

| IUPAC Name | This compound | - |

| Molecular Formula | C11H10N2O3 | [1] |

| Molecular Weight | 218.21 g/mol | [1] |

| SMILES | CCOc1ccc(c2cccnc12)--INVALID-LINK--=O | [1] |

| InChIKey | JIKDSYNTJROGHD-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physicochemical properties of this compound have been predicted based on its structure and compared with the experimental or computed data of its methoxy and hydroxy analogues.

Table 2: Physicochemical Properties

| Property | This compound (Predicted) | 8-Methoxy-5-nitroquinoline | 8-Hydroxy-5-nitroquinoline (Nitroxoline) |

| Molecular Weight ( g/mol ) | 218.21 | 204.18 | 190.16 |

| Melting Point (°C) | No data available | 115 | 181-183 |

| LogP | ~2.7 | 2.2 | 1.5-2.0 |

| Hydrogen Bond Donors | 0 | 0 | 1 |

| Hydrogen Bond Acceptors | 4 | 4 | 4 |

| Polar Surface Area (Ų) | 67.9 | 67.9 | 80.3 |

| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents like ethanol, DMSO. | No data available | Very slightly soluble in alcohol and diethyl ether; freely soluble in hot hydrochloric acid. |

References: 8-Methoxy-5-nitroquinoline[2][3], 8-Hydroxy-5-nitroquinoline[4]

Synthesis and Characterization

A plausible synthetic route to this compound is via the Williamson ether synthesis, starting from the commercially available 8-hydroxy-5-nitroquinoline.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Williamson Ether Synthesis (General)

-

Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 8-hydroxy-5-nitroquinoline (1.0 eq) and a suitable solvent such as acetone or DMF.

-

Base Addition: Add a base, for example, potassium carbonate (K2CO3, 2.0 eq), to the suspension.

-

Alkylation: Add the ethylating agent, such as ethyl iodide (1.2 eq), to the mixture at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. The filtrate is then concentrated under reduced pressure.

-

Extraction: The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Characterization Protocols

Standard analytical techniques are employed to confirm the structure and purity of the synthesized compound.

Table 3: Predicted and Comparative Spectroscopic Data

| Spectroscopic Data | This compound (Predicted) | 8-Methoxy-5-nitroquinoline (Reference) |

| IR (cm⁻¹) | ~2950 (C-H, aliphatic), ~1520 & ~1340 (NO₂ stretch), ~1250 (C-O-C stretch), ~3050 (C-H, aromatic) | 2914 (aromatic), 1338 (NO₂) |

| ¹H NMR (ppm) | Signals corresponding to the ethoxy group (triplet ~1.4 ppm, quartet ~4.1 ppm) and aromatic protons on the quinoline ring. | - |

| ¹³C NMR (ppm) | Signals for the two carbons of the ethoxy group and the carbons of the quinoline ring system. | - |

| Mass Spec (m/z) | [M+H]⁺ at 219.0764 | [M+H]⁺ at 205.0608 |

Reference: 8-Methoxy-5-nitroquinoline IR data[2]

A sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer. The chemical shifts, integration, and coupling patterns are analyzed to confirm the molecular structure.

A small amount of the solid sample is ground with KBr and pressed into a thin pellet. Alternatively, a Nujol mull can be prepared. The IR spectrum is recorded, and the absorption bands are correlated with the functional groups present in the molecule.

The sample is introduced into the mass spectrometer (e.g., via ESI or APCI). The mass-to-charge ratio of the molecular ion and its fragmentation pattern are analyzed to confirm the molecular weight and structural features.

Biological Activity and Potential Signaling Pathways

The biological activity of this compound is not yet reported. However, based on the known activities of its close analogues, it is predicted to possess antimicrobial and anticancer properties.

Inferred Biological Activities

-

Anticancer Activity: 8-Hydroxy-5-nitroquinoline (Nitroxoline) has demonstrated potent anticancer activity against various cancer cell lines. It is suggested that this compound may exhibit similar cytotoxic effects.[5][6]

-

Antimicrobial Activity: The 8-hydroxyquinoline scaffold is known for its broad-spectrum antimicrobial properties. Nitroxoline is used as an antibacterial agent for urinary tract infections. The methoxy analogue has also shown antibacterial and antifungal activity.[2][7]

-

Antiprotozoal Activity: Nitroxoline has been investigated as a potential treatment for Chagas disease, caused by Trypanosoma cruzi.[7][8]

Potential Mechanism of Action and Signaling Pathways

The mechanism of action for this compound is likely to be similar to that of Nitroxoline, which involves the induction of programmed cell death (apoptosis) in target cells. This process is often mediated by an increase in intracellular reactive oxygen species (ROS).

Caption: Inferred signaling pathway for anticancer activity.

The proposed mechanism involves the compound entering the cancer cell and inducing an increase in ROS. This leads to mitochondrial dysfunction, characterized by membrane depolarization, which in turn activates the caspase cascade, ultimately resulting in apoptosis.[7][8]

Conclusion

This compound is a promising, yet understudied, derivative of the pharmacologically significant quinoline scaffold. Based on the properties of its close analogues, it is predicted to be a bioactive molecule with potential applications in anticancer and antimicrobial drug discovery. This technical guide provides a foundational understanding of its structure, predicted properties, and a rationale for its synthesis and biological evaluation. Further experimental validation is necessary to fully elucidate the chemical and biological profile of this compound.

References

An In-depth Technical Guide to 8-Ethoxy-5-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Ethoxy-5-nitroquinoline, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific molecule, this guide also draws upon information from its close structural analogs, 8-hydroxy-5-nitroquinoline (Nitroxoline) and 8-methoxy-5-nitroquinoline, to provide a predictive profile of its properties and potential biological activities. All information derived from analogous compounds is clearly indicated.

Core Identifiers and Chemical Properties

This compound is a derivative of quinoline, a bicyclic aromatic heterocycle. The presence of the nitro group at position 5 and the ethoxy group at position 8 are key structural features that are expected to influence its chemical and biological properties.

| Identifier | Value | Source |

| CAS Number | 19746-57-7 | ECHEMI Safety Data Sheet |

| Molecular Formula | C₁₁H₁₀N₂O₃ | Stenutz |

| Molecular Weight | 218.21 g/mol | Stenutz |

| IUPAC Name | This compound | Stenutz |

| InChIKey | JIKDSYNTJROGHD-UHFFFAOYSA-N | Stenutz |

| SMILES | CCOc1ccc(c2cccnc12)--INVALID-LINK--=O | Stenutz |

Predicted Physicochemical Properties

| Property | Predicted Value (for 8-Methoxy-5-nitroquinoline) | Data Source |

| Boiling Point | 382.1±27.0 °C | ChemicalBook |

| Density | 1.337±0.06 g/cm³ | ChemicalBook |

| pKa | 1.12±0.29 | ChemicalBook |

Synthesis and Experimental Protocols

A plausible and efficient method for the synthesis of this compound is via the Williamson ether synthesis, starting from the commercially available 8-hydroxy-5-nitroquinoline.

Proposed Synthesis of this compound

Caption: Proposed Williamson ether synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the alkylation of 8-hydroxyquinolines.[1]

-

Reaction Setup: To a solution of 8-hydroxy-5-nitroquinoline (1 equivalent) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 equivalents).

-

Addition of Alkylating Agent: While stirring the mixture, add an ethyl halide (e.g., iodoethane or bromoethane) (1.2 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Potential Biological Activity and Mechanism of Action

While no specific biological data has been found for this compound, its structural analog, 8-hydroxy-5-nitroquinoline (Nitroxoline), is a well-documented antimicrobial and anticancer agent. It is plausible that this compound may exhibit similar biological activities.

The established mechanism of action for Nitroxoline involves the induction of oxidative stress through the generation of reactive oxygen species (ROS).[2] This leads to downstream cellular events such as mitochondrial membrane depolarization and ultimately, programmed cell death.

Caption: Hypothesized mechanism of action for this compound based on its analog, Nitroxoline.

Safety and Handling

Safety data for this compound is limited. The following information is based on available safety data sheets and should be handled with caution in a laboratory setting.

| Hazard Statement | Description |

| Acute Toxicity (Oral) | Potentially harmful if swallowed. |

| Skin Corrosion/Irritation | May cause skin irritation. |

| Eye Damage/Irritation | May cause serious eye irritation. |

| Respiratory Irritation | May cause respiratory irritation. |

Handling Precautions:

-

Use in a well-ventilated area or with local exhaust ventilation.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Conclusion and Future Directions

This compound is a compound with potential for further investigation in drug discovery, given the established biological activities of its close analogs. This technical guide provides a summary of its known identifiers and a predictive overview of its synthesis, properties, and potential mechanism of action.

Significant further research is required to experimentally validate the information presented here. Key areas for future investigation include:

-

Definitive Synthesis and Characterization: Development and publication of a detailed, validated synthetic protocol and full spectroscopic characterization (NMR, IR, Mass Spectrometry).

-

Biological Screening: In vitro and in vivo studies to determine its antimicrobial, anticancer, and other potential therapeutic activities.

-

Mechanism of Action Studies: Elucidation of the precise molecular mechanisms underlying its biological effects.

-

Toxicology and Safety Profiling: Comprehensive assessment of its toxicological profile to determine its suitability for further development.

The information compiled in this guide serves as a foundational resource to stimulate and guide future research on this compound.

References

Synthesis of 8-Ethoxy-5-nitroquinoline from 8-ethoxyquinoline

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of 8-ethoxy-5-nitroquinoline, a valuable intermediate in medicinal chemistry and materials science. The document details the chemical properties of the reactant and product, a robust experimental protocol for the nitration of 8-ethoxyquinoline, and relevant safety considerations.

Core Compound Data

A summary of the key physicochemical properties of the starting material, 8-ethoxyquinoline, and the final product, this compound, is presented below. This data is essential for reaction planning, characterization, and purification.

| Property | 8-Ethoxyquinoline (Reactant) | This compound (Product) |

| Molecular Formula | C₁₁H₁₁NO | C₁₁H₁₀N₂O₃ |

| Molecular Weight | 173.21 g/mol | 218.21 g/mol [1] |

| Appearance | Not specified, likely a liquid or low-melting solid | Not specified, likely a solid |

| CAS Number | 1555-94-8[2] | 17012-47-4 (analogue) |

Experimental Protocol: Nitration of 8-Ethoxyquinoline

This section provides a detailed methodology for the synthesis of this compound. The protocol is adapted from the successful synthesis of its close analogue, 5-nitro-8-methoxyquinoline, which has a reported yield of 77%[3].

Materials:

-

8-Ethoxyquinoline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethanol or other suitable solvent for recrystallization

-

Dichloromethane (CH₂Cl₂) or other suitable extraction solvent

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 8-ethoxyquinoline in a minimal amount of concentrated sulfuric acid. The dissolution should be performed in an ice bath to maintain a low temperature.

-

Nitrating Mixture Preparation: Separately, prepare a nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. This mixture should also be cooled in an ice bath.

-

Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the solution of 8-ethoxyquinoline in sulfuric acid, ensuring the temperature of the reaction mixture is maintained between 0 and 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture over crushed ice with constant stirring.

-

Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. The product will likely precipitate out of the solution. Extract the aqueous mixture with a suitable organic solvent such as dichloromethane.

-

Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Safety Precautions:

-

This reaction involves the use of concentrated strong acids (sulfuric and nitric acid), which are highly corrosive. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

-

The nitration reaction is exothermic and can be highly reactive. Strict temperature control is crucial to prevent runaway reactions.

-

All procedures should be carried out in a well-ventilated fume hood.

Visualizing the Synthesis

To aid in the understanding of the process, the following diagrams illustrate the chemical transformation and the general workflow of the experiment.

Caption: Chemical transformation from 8-ethoxyquinoline to this compound.

Caption: Step-by-step workflow for the synthesis and purification.

References

Spectroscopic and Synthetic Profile of 8-Ethoxy-5-nitroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for 8-ethoxy-5-nitroquinoline. Due to the limited availability of direct experimental data for this specific compound, this document presents predicted spectroscopic data for ¹H NMR, ¹³C NMR, and IR, alongside an anticipated mass spectrometry fragmentation pattern. Furthermore, detailed experimental protocols for its synthesis and subsequent spectroscopic analysis are provided, adapted from established methods for analogous compounds.

Data Presentation

The following tables summarize the predicted spectroscopic data for this compound. This data has been generated using computational models and should be considered as a reference for experimental verification.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.90 | dd | 1H | H-2 |

| ~7.60 | dd | 1H | H-3 |

| ~9.10 | dd | 1H | H-4 |

| ~8.50 | d | 1H | H-6 |

| ~7.20 | d | 1H | H-7 |

| ~4.30 | q | 2H | -OCH₂CH₃ |

| ~1.50 | t | 3H | -OCH₂CH₃ |

Predicted in CDCl₃ at 400 MHz. Coupling constants (J) are not predicted.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~150.0 | C-2 |

| ~122.0 | C-3 |

| ~135.0 | C-4 |

| ~140.0 | C-5 |

| ~125.0 | C-6 |

| ~110.0 | C-7 |

| ~155.0 | C-8 |

| ~148.0 | C-8a |

| ~120.0 | C-4a |

| ~65.0 | -OCH₂CH₃ |

| ~15.0 | -OCH₂CH₃ |

Predicted in CDCl₃.

Table 3: Predicted Infrared (IR) Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2980-2850 | Medium | Aliphatic C-H Stretch |

| ~1600 | Medium | C=C Aromatic Ring Stretch |

| ~1520 | Strong | Asymmetric NO₂ Stretch |

| ~1350 | Strong | Symmetric NO₂ Stretch |

| ~1250 | Strong | Aryl-O Stretch |

| ~1100 | Strong | C-O Stretch |

Table 4: Anticipated Mass Spectrometry (MS) Fragmentation Data for this compound

| m/z | Proposed Fragment |

| 218 | [M]⁺ (Molecular Ion) |

| 190 | [M - C₂H₄]⁺ |

| 172 | [M - NO₂]⁺ |

| 160 | [M - C₂H₄ - NO]⁺ |

| 144 | [M - C₂H₄ - NO₂]⁺ |

| 116 | [M - C₂H₄ - NO₂ - CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This procedure is adapted from the synthesis of 8-methoxy-5-nitroquinoline.

Materials:

-

8-Ethoxyquinoline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Deionized Water

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 8-ethoxyquinoline in a minimal amount of concentrated sulfuric acid at 0 °C in an ice bath.

-

Slowly add a nitrating mixture (a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

NMR Spectroscopy

Instrumentation:

-

400 MHz NMR Spectrometer

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more for adequate signal-to-noise.

Infrared (IR) Spectroscopy

Instrumentation:

-

Fourier-Transform Infrared (FT-IR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.

-

Place a small amount of the solid, purified this compound onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

A background spectrum of the clean, empty ATR crystal should be collected prior to the sample spectrum.

Mass Spectrometry (MS)

Instrumentation:

-

High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source.

Sample Preparation:

-

Prepare a stock solution of the purified this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

Data Acquisition:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-40 V (can be varied to induce fragmentation).

-

Source Temperature: 100-120 °C.

-

Desolvation Temperature: 250-350 °C.

-

For fragmentation studies (MS/MS), the molecular ion (m/z 218) would be selected and subjected to collision-induced dissociation (CID) with argon gas.

Mandatory Visualization

Caption: Synthetic workflow for this compound.

Potential Biological Activities of 8-Ethoxy-5-nitroquinoline: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the potential biological activities of 8-Ethoxy-5-nitroquinoline. Due to the limited publicly available data on this specific compound, this document focuses on the extensively studied, structurally analogous compounds: 8-hydroxy-5-nitroquinoline (Nitroxoline) and 8-methoxy-5-nitroquinoline. The well-documented anticancer, antimicrobial, and antiprotozoal activities of these analogs suggest a strong potential for similar bioactivity in this compound. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes potential mechanisms of action to support further research and development.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities. The introduction of a nitro group at the 5-position and an ethoxy group at the 8-position of the quinoline ring system results in this compound. While the synthesis of this compound has been reported, a comprehensive evaluation of its biological activities is not yet available in the public domain. However, the biological profiles of its close structural analogs, 8-hydroxy-5-nitroquinoline and 8-methoxy-5-nitroquinoline, provide a strong predictive foundation for its potential therapeutic applications. This guide will leverage the existing data on these analogs to build a predictive profile for this compound.

Physicochemical Properties

The synthesis of this compound has been described, and its basic physicochemical properties have been characterized.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀N₂O₃ | |

| Molecular Weight | 218.21 g/mol | |

| Appearance | Yellow solid | [1] |

| Melting Point | 126–128 °C | [1] |

| ClogP | 2.71 | [1] |

Potential Anticancer Activity

The most extensively documented activity of 5-nitroquinoline derivatives is their potent anticancer effect. The 8-hydroxy analog, Nitroxoline, has demonstrated significant cytotoxicity against a variety of cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for 8-hydroxy-5-nitroquinoline against various human cancer cell lines. These values indicate a high degree of potency, often in the sub-micromolar to low micromolar range.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| 8-Hydroxy-5-nitroquinoline | Raji | B-cell Lymphoma | 0.438 | [2] |

| 8-Hydroxy-5-nitroquinoline | HL-60 | Promyelocytic Leukemia | 5-10 fold lower than Clioquinol | [2] |

| 8-Hydroxy-5-nitroquinoline | Panc-1 | Pancreatic Cancer | Data not specified, but effective | [3] |

| 8-Hydroxy-5-nitroquinoline | A2780 | Ovarian Cancer | Data not specified, but effective | [3] |

| 8-Hydroxy-5-nitroquinoline | HeLa | Cervical Carcinoma | Effective | [4] |

Proposed Mechanism of Anticancer Action

The anticancer activity of 8-hydroxy-5-nitroquinoline is believed to be multifactorial, involving the induction of oxidative stress and programmed cell death.

-

Generation of Reactive Oxygen Species (ROS): 8-Hydroxy-5-nitroquinoline has been shown to increase the intracellular generation of reactive oxygen species[2][5]. This effect is significantly enhanced by the presence of copper, suggesting a role for metal chelation in its mechanism[2][5]. The resulting oxidative stress can damage cellular components and trigger cell death pathways.

-

Induction of Programmed Cell Death (Apoptosis): The compound induces hallmarks of programmed cell death, including chromatin condensation, mitochondrial membrane depolarization, and ATP depletion[6].

Below is a diagram illustrating the proposed signaling pathway for the induction of apoptosis by 8-hydroxy-5-nitroquinoline.

Caption: Predicted mechanism of apoptosis induction.

Experimental Protocol: MTT Assay for Cytotoxicity

The anti-proliferative effects of quinoline derivatives are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound). Control wells receive medium with the vehicle (e.g., DMSO) used to dissolve the compound.

-

Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

-

MTT Addition: A solution of MTT is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Potential Antimicrobial and Antifungal Activity

8-alkoxy-5-nitroquinoline derivatives have been investigated for their antimicrobial and antifungal properties.

Qualitative Data

The following table summarizes the observed antimicrobial and antifungal activities of 5-Nitro-8-methoxyquinoline. While quantitative data such as Minimum Inhibitory Concentration (MIC) values are not provided in the cited literature, the compound showed activity against several bacterial and fungal strains.

| Compound | Organism | Activity | Reference |

| 5-Nitro-8-methoxyquinoline | Aspergillus Flavus | Antifungal | |

| 5-Nitro-8-methoxyquinoline | Aspergillus niger | Antifungal | |

| 5-Nitro-8-methoxyquinoline | Trichophyton | Antifungal | |

| 5-Nitro-8-methoxyquinoline | Bacillus subtilis | Antibacterial | |

| 5-Nitro-8-methoxyquinoline | Salmonella spp. | Antibacterial | |

| 5-Nitro-8-methoxyquinoline | Salmonella typhi | Antibacterial |

It is noteworthy that in the same study, 8-Methoxyquinoline (without the nitro group) exhibited stronger antibacterial and antifungal activities than 5-Nitro-8-methoxyquinoline. This suggests that the electronic and steric effects of the nitro group may modulate the antimicrobial potency.

Experimental Protocol: Broth Microdilution for MIC Determination

A standard method to quantify antimicrobial activity is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

-

Preparation of Inoculum: A standardized suspension of the microbial strain is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension. Positive control wells (microbes with no compound) and negative control wells (broth only) are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Antiprotozoal Activity

The repurposing of existing drugs has identified 8-hydroxy-5-nitroquinoline (Nitroxoline) as a potent agent against various protozoan parasites. This suggests that this compound could also be a promising candidate for the development of new antiprotozoal therapies.

Quantitative Data: Anti-Trypanosoma cruzi Activity

8-hydroxy-5-nitroquinoline has shown significant activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.

| Compound | Parasite Stage | IC₅₀ (µM) | Reference |

| 8-Hydroxy-5-nitroquinoline | T. cruzi epimastigote | 3.00 ± 0.44 | [6] |

| 8-Hydroxy-5-nitroquinoline | T. cruzi amastigote | 1.24 ± 0.23 | [6] |

| Benznidazole (Reference Drug) | T. cruzi epimastigote | 6.92 ± 0.77 | [6] |

| Benznidazole (Reference Drug) | T. cruzi amastigote | 2.67 ± 0.39 | [6] |

Proposed Mechanism of Antiprotozoal Action

Similar to its anticancer effects, the antiprotozoal activity of 8-hydroxy-5-nitroquinoline is linked to the induction of programmed cell death in the parasite[6]. This includes mitochondrial dysfunction, ATP depletion, and accumulation of reactive oxygen species[6].

Below is a workflow diagram for the evaluation of antiprotozoal activity.

Caption: Workflow for antiprotozoal activity assessment.

Experimental Protocol: Anti-amastigote Assay

-

Host Cell Infection: Host cells (e.g., mammalian macrophages or fibroblasts) are seeded in 96-well plates and infected with the trypomastigote form of T. cruzi. The parasites are allowed to invade and transform into amastigotes within the host cells.

-

Compound Treatment: After infection, the medium is replaced with fresh medium containing serial dilutions of the test compound.

-

Incubation: The plates are incubated for a period sufficient for amastigote replication (e.g., 72-96 hours).

-

Staining and Imaging: The cells are fixed, permeabilized, and stained with a DNA-binding fluorescent dye (e.g., DAPI) to visualize the nuclei of both host cells and intracellular amastigotes. Plates are imaged using a high-content imaging system.

-

Data Analysis: Automated image analysis is used to quantify the number of amastigotes per host cell. The percentage of infection inhibition is calculated relative to untreated infected cells, and the IC₅₀ value is determined.

Conclusion

While direct biological data for this compound is scarce, the extensive research on its structural analogs, particularly 8-hydroxy-5-nitroquinoline (Nitroxoline), provides a strong rationale for its investigation as a potential therapeutic agent. The available evidence strongly suggests that this compound is likely to possess significant anticancer, antimicrobial, and antiprotozoal activities. The substitution of the hydroxyl group with an ethoxy group may influence the compound's lipophilicity, membrane permeability, and metabolic stability, which could in turn modulate its biological activity and pharmacokinetic profile. Further in-depth studies are warranted to elucidate the specific biological activities and mechanisms of action of this compound and to determine its potential for drug development. The experimental protocols and mechanistic insights provided in this guide offer a foundational framework for such future investigations.

References

- 1. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of a large library of nitroxoline derivatives as pancreatic cancer antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 8-Ethoxy-5-nitroquinoline Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-ethoxy-5-nitroquinoline and its structural analogues, with a primary focus on their synthesis, biological activities, and underlying mechanisms of action. The quinoline scaffold is a privileged structure in medicinal chemistry, and derivatives of 8-hydroxyquinoline, in particular, have demonstrated a wide spectrum of pharmacological applications. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of molecular pathways to serve as a critical resource for professionals engaged in drug discovery and development.

Core Compound Structures

The primary focus of this guide is this compound and its analogues. The most extensively studied analogue in this class is 8-hydroxy-5-nitroquinoline, also known as Nitroxoline. Due to the wealth of available data, Nitroxoline will be used as the primary exemplar to discuss biological activity and mechanism of action, with the understanding that 8-alkoxy derivatives like this compound are expected to share similar pharmacological profiles.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a straightforward multi-step process, beginning with the commercially available 8-hydroxyquinoline. The following protocols provide detailed methodologies for synthesis and key biological assays.

Protocol: Synthesis of this compound

This protocol outlines a two-step synthesis: O-alkylation (ethylation) of 8-hydroxyquinoline followed by regioselective nitration.

Step 1: Synthesis of 8-Ethoxyquinoline

-

Reaction Setup: To a solution of 8-hydroxyquinoline (1.0 eq.) in acetone or dimethylformamide (DMF), add solid potassium carbonate (K₂CO₃) (1.0 eq.).

-

Alkylation: Add ethyl iodide (C₂H₅I) (1.0 eq.) to the reaction mixture.

-

Reflux: Reflux the mixture for 24 hours, monitoring the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and evaporate the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield pure 8-ethoxyquinoline.

Step 2: Synthesis of this compound

-

Nitrating Mixture Preparation: Prepare a nitrating mixture by adding concentrated nitric acid (HNO₃) (1.0 eq.) to concentrated sulfuric acid (H₂SO₄) (1.2 eq.) in an ice bath to maintain a low temperature.

-

Nitration: Slowly add the 8-ethoxyquinoline (1.0 eq.) synthesized in Step 1 to the cold nitrating mixture with constant stirring. The addition should be done portion-wise to control the reaction temperature.

-

Reaction: Allow the reaction to stir for 10-15 minutes in the cold. The strong activating effect of the ethoxy group facilitates the reaction.[1]

-

Precipitation: Pour the reaction mixture into a beaker of ice-cold water. A yellow precipitate of this compound will form.

-

Isolation and Purification: Filter the precipitate under vacuum, wash thoroughly with cold water until the washings are neutral, and dry over anhydrous calcium chloride. The crude product can be recrystallized from methanol or ethanol to yield the purified product.[1]

References

A Comprehensive Review of 8-Alkoxy-5-Nitroquinoline Compounds: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 8-alkoxy-5-nitroquinoline scaffold has emerged as a promising chemotype in medicinal chemistry, demonstrating a wide spectrum of biological activities. This in-depth technical guide provides a comprehensive literature review of the synthesis, biological evaluation, and mechanistic understanding of these compounds. While the parent compound, 8-hydroxy-5-nitroquinoline (nitroxoline), has been extensively studied for its anticancer and antimicrobial properties, research into its 8-alkoxy derivatives is an active and evolving area. This review summarizes the available quantitative data, details key experimental protocols, and visualizes pertinent chemical and biological pathways to serve as a valuable resource for researchers in drug discovery and development.

Introduction

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and natural bioactive compounds.[1] Modifications to the quinoline core have led to the development of drugs with a wide range of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents. The introduction of a nitro group at the C5 position and an alkoxy group at the C8 position of the quinoline ring gives rise to the 8-alkoxy-5-nitroquinoline class of compounds. These modifications significantly influence the electronic and steric properties of the molecule, often leading to enhanced biological activity.

The parent compound, 8-hydroxy-5-nitroquinoline, also known as nitroxoline, is a well-established antimicrobial agent used for treating urinary tract infections.[2] More recently, nitroxoline has garnered significant attention for its potent anticancer activities against a variety of human cancer cell lines.[2][3][4] This has spurred interest in the synthesis and evaluation of its alkoxy derivatives, with the hypothesis that modifying the hydroxyl group could modulate the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to improved efficacy and reduced toxicity.

This review will focus on the synthesis of 8-alkoxy-5-nitroquinoline derivatives, their reported anticancer and antimicrobial activities, and the current understanding of their mechanism of action.

Synthesis of 8-Alkoxy-5-Nitroquinoline Compounds

The synthesis of 8-alkoxy-5-nitroquinolines typically involves a two-step process: the O-alkylation of 8-hydroxyquinoline followed by nitration of the resulting 8-alkoxyquinoline.

General Synthetic Pathway

The general synthetic route to 8-alkoxy-5-nitroquinolines is depicted below. The first step involves the Williamson ether synthesis, where 8-hydroxyquinoline is treated with an appropriate alkyl halide in the presence of a base to yield the corresponding 8-alkoxyquinoline. The subsequent step is the nitration of the 8-alkoxyquinoline intermediate, typically using a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the C5 position.

Caption: General synthetic scheme for 8-alkoxy-5-nitroquinolines.

Experimental Protocol: Synthesis of 8-Methoxy-5-nitroquinoline

A representative experimental protocol for the synthesis of 8-methoxy-5-nitroquinoline is adapted from the literature.

Step 1: Synthesis of 8-Methoxyquinoline

To a solution of 8-hydroxyquinoline in a suitable solvent such as dimethylformamide (DMF), an equimolar amount of a base like sodium hydride (NaH) is added portion-wise at 0 °C. The reaction mixture is stirred for a specified time to allow for the formation of the sodium salt. Subsequently, an alkylating agent, such as methyl iodide, is added, and the reaction is allowed to proceed at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Step 2: Synthesis of 5-Nitro-8-methoxyquinoline

The synthesized 8-methoxyquinoline is carefully added to a pre-cooled mixture of concentrated sulfuric acid and nitric acid at a controlled temperature (typically below 10 °C). The reaction mixture is stirred for a period, and the progress is monitored by TLC. Upon completion, the reaction mixture is poured onto crushed ice, leading to the precipitation of the crude product. The precipitate is filtered, washed with water to remove excess acid, and then purified by recrystallization from a suitable solvent like ethanol to afford 5-nitro-8-methoxyquinoline as a solid. The product's identity and purity are confirmed by spectroscopic methods such as IR, NMR, and mass spectrometry.

Biological Activities of 8-Alkoxy-5-Nitroquinoline Compounds

The biological activities of 8-alkoxy-5-nitroquinoline compounds are primarily centered around their anticancer and antimicrobial properties. While quantitative data for a broad range of alkoxy derivatives is still emerging, preliminary studies and data on the parent compound, nitroxoline, provide a strong rationale for their continued investigation.

Anticancer Activity

Nitroxoline (8-hydroxy-5-nitroquinoline) has demonstrated significant cytotoxicity against a variety of human cancer cell lines, with IC50 values often in the low micromolar range.[3][4] Studies have shown that nitroxoline is often more potent than the related compound, clioquinol.[3] The anticancer activity of nitroxoline is enhanced by the presence of copper but not zinc.[3][4]

Limited studies on 8-alkoxy derivatives suggest that the nature of the alkoxy group can influence anticancer potency. While comprehensive quantitative data is scarce in the public domain, the available information points towards the potential for these compounds as anticancer agents.

Table 1: In Vitro Anticancer Activity of 8-Hydroxy-5-nitroquinoline (Nitroxoline)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Raji | Burkitt's Lymphoma | 0.5 - 1.0 | [3] |

| PC-3 | Prostate Cancer | ~2.5 | [2] |

| HeLa | Cervical Cancer | ~5.0 | [2] |

| A2780 | Ovarian Cancer | 1.0 - 2.0 | [3] |

| HL-60 | Promyelocytic Leukemia | <1.0 | [4] |

Note: The IC50 values are approximate and can vary depending on the specific experimental conditions.

Antimicrobial Activity

Nitroxoline is a known antibacterial agent, particularly effective against urinary tract pathogens.[2] The antimicrobial spectrum of 8-hydroxyquinoline derivatives is broad, encompassing both Gram-positive and Gram-negative bacteria, as well as some fungi.[5]

A study on the synthesis and biological activities of 8-methoxyquinoline and 5-nitro-8-methoxyquinoline reported that 8-methoxyquinoline exhibited strong antifungal activity against Aspergillus flavus, Aspergillus niger, and Trichophyton species, and strong antibacterial activity against Bacillus subtilis, Salmonella spp., and Salmonella typhi.[2] Interestingly, the study noted that 8-methoxyquinoline showed stronger activity than 5-nitro-8-methoxyquinoline, suggesting that the nitro group might not be essential for the antimicrobial activity of this particular alkoxy derivative.[2]

Table 2: Antimicrobial Activity of 8-Hydroxyquinoline and its Derivatives

| Compound | Microorganism | MIC (µM) | Reference |

| 8-Hydroxyquinoline | Staphylococcus aureus | 3.44 - 13.78 | [5] |

| 8-Hydroxyquinoline | Candida albicans | 3.44 - 13.78 | [5] |

| Nitroxoline | Aeromonas hydrophila | 5.26 | [5] |

| Nitroxoline | Pseudomonas aeruginosa | 84.14 | [5] |

Note: MIC (Minimum Inhibitory Concentration) values can vary based on the specific strain and testing methodology.

Mechanism of Action

The precise mechanism of action for 8-alkoxy-5-nitroquinoline compounds is not fully elucidated and is an area of active research. However, studies on the parent compound, nitroxoline, have provided significant insights into the potential pathways through which these compounds exert their biological effects.

Proposed Anticancer Mechanism of Action

The anticancer activity of nitroxoline is believed to be multifactorial. One of the key proposed mechanisms involves the generation of reactive oxygen species (ROS).[3][4] The cytotoxicity of nitroxoline is enhanced by copper, which suggests that the formation of a copper-nitroxoline complex may be crucial for its activity.[3] This complex is thought to catalyze the production of ROS, leading to oxidative stress and subsequent cancer cell death. Unlike clioquinol, nitroxoline does not act as a zinc ionophore.[3][4]

Caption: Proposed mechanism of ROS-mediated cancer cell death by nitroxoline.

Experimental Workflow: Cell Viability Assay (MTT Assay)

A common method to determine the cytotoxic effects of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Caption: A typical workflow for determining cell viability using the MTT assay.

Structure-Activity Relationships (SAR)

While a comprehensive SAR study for a wide range of 8-alkoxy-5-nitroquinolines is not yet available, some initial observations can be made based on the existing literature for related quinoline compounds.

For a series of 8-alkoxyquinolone antibacterial agents (not containing the 5-nitro group), it was found that the 8-methoxy derivatives had antibacterial activity equivalent to the most active 8-substituted compounds (8-fluoro and 8-chloro). However, the 8-ethoxy derivatives were significantly less active. This suggests that the size and nature of the alkoxy group at the C8 position can have a profound impact on biological activity. It is plausible that smaller alkoxy groups, such as methoxy, are optimal for fitting into the active site of the target enzyme or receptor.

Conclusion and Future Directions

8-Alkoxy-5-nitroquinoline compounds represent a promising class of molecules with potential applications in cancer and infectious disease therapy. The parent compound, nitroxoline, has demonstrated significant biological activity, providing a strong foundation for the exploration of its alkoxy derivatives. The synthesis of these compounds is relatively straightforward, allowing for the generation of a diverse library of analogues for biological screening.

However, the current body of literature on 8-alkoxy-5-nitroquinolines is still in its early stages. Future research should focus on:

-

Systematic Synthesis and Screening: The synthesis and biological evaluation of a broader range of 8-alkoxy-5-nitroquinolines with varying alkyl chain lengths and branching are needed to establish a clear structure-activity relationship.

-

Quantitative Biological Data: There is a critical need for more comprehensive quantitative data, including IC50 values against a wider panel of cancer cell lines and MIC values against a broader spectrum of clinically relevant microorganisms.

-

Mechanistic Studies: In-depth mechanistic studies are required to elucidate the specific molecular targets and signaling pathways modulated by these alkoxy derivatives, and to understand how they may differ from the parent 8-hydroxy compound.

-

In Vivo Studies: Promising candidates identified from in vitro studies should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and toxicity profiles.

By addressing these key areas, the full therapeutic potential of 8-alkoxy-5-nitroquinoline compounds can be unlocked, potentially leading to the development of novel and effective drugs for the treatment of cancer and infectious diseases.

References

- 1. Discovery of new quinolines as potent colchicine binding site inhibitors: design, synthesis, docking studies, and anti-proliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In Silico Prediction of 8-Ethoxy-5-nitroquinoline Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of 8-Ethoxy-5-nitroquinoline. In the absence of direct experimental data for this specific molecule, this guide leverages the extensive knowledge available for its close structural analog, 8-Hydroxy-5-nitroquinoline (Nitroxoline), a well-documented antimicrobial and anticancer agent. By employing a suite of computational tools for molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, researchers can generate robust hypotheses regarding the potential therapeutic applications and safety profile of this compound. This guide offers detailed methodologies, data presentation tables, and workflow visualizations to facilitate a thorough in silico evaluation.

Introduction

This compound is a quinoline derivative with a chemical structure closely related to Nitroxoline (8-Hydroxy-5-nitroquinoline). Nitroxoline has established clinical use as a urinary antiseptic and has demonstrated significant potential as a repurposed anticancer and antiparasitic agent.[1][2] The primary mechanism of action for Nitroxoline is believed to involve metal chelation and the generation of reactive oxygen species (ROS), leading to the inhibition of key cellular processes in pathogens and cancer cells.[3][4] Given the structural similarity, it is plausible that this compound may exhibit a comparable spectrum of bioactivity.

In silico methods offer a time- and cost-effective approach to predict the biological activity and pharmacokinetic properties of novel chemical entities. This guide outlines a systematic approach to predict the bioactivity of this compound through three key computational techniques:

-

Molecular Docking: To predict the binding affinity and interaction patterns of this compound with known biological targets of Nitroxoline.

-

QSAR Analysis: To estimate the biological activity of this compound based on the established relationships between the chemical structures and activities of a series of quinoline derivatives.

-

ADMET Prediction: To assess the drug-likeness and potential pharmacokinetic and toxicity profiles of this compound.

Predicted Bioactivity and Potential Targets

Based on the known bioactivities of Nitroxoline, the predicted therapeutic potential of this compound is primarily in the areas of oncology and infectious diseases.

Anticancer Activity

Nitroxoline has been shown to be cytotoxic against a range of cancer cell lines, including those of the bladder, pancreas, and lymphoma.[3][5][6][7][8][9] A key target implicated in its anticancer mechanism is the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[5] Inhibition of STAT3 can disrupt tumor cell proliferation, survival, and angiogenesis. Another potential target is the aromatase enzyme (PDB ID: 3S7S), which is relevant in hormone-dependent cancers.[10]

Antimicrobial Activity

Nitroxoline is effective against a broad spectrum of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[11][12][13][14] Its antimicrobial action is linked to the inhibition of essential bacterial enzymes, such as metallo-β-lactamases like New Delhi metallo-beta-lactamase 1 (NDM-1) (PDB ID: 3S0Z), which are crucial for bacterial survival and resistance.[1]

In Silico Methodologies: Experimental Protocols

This section provides detailed protocols for the in silico analysis of this compound.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This protocol outlines the use of AutoDock Vina, a widely used open-source docking program.

Protocol:

-

Ligand Preparation:

-

Obtain the 3D structure of this compound. This can be generated using chemical drawing software such as ChemDraw or Marvin Sketch and saved in a suitable format (e.g., MOL2 or PDB).

-

Convert the ligand file to the PDBQT format using AutoDock Tools. This step adds partial charges and defines rotatable bonds.

-

-

Target Protein Preparation:

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., STAT3, NDM-1 with PDB ID 3S0Z).

-

Using AutoDock Tools, remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign Kollman charges to the protein.

-

Save the prepared protein structure in PDBQT format.

-

-

Grid Box Definition:

-

Define the docking search space (grid box) around the active site of the target protein. The active site can be identified from the literature or by the position of the co-crystallized ligand in the original PDB file.

-

The grid box should be large enough to encompass the entire binding pocket and allow for conformational flexibility of the ligand.

-

-

Docking Simulation:

-

Run AutoDock Vina, providing the prepared ligand and receptor PDBQT files, and the grid box parameters as input.

-

Vina will perform a conformational search and score the resulting poses based on its empirical scoring function.

-

-

Results Analysis:

-

Analyze the output file, which contains the binding affinities (in kcal/mol) and the coordinates of the predicted binding poses.

-

The pose with the lowest binding energy is typically considered the most favorable.

-

Visualize the protein-ligand interactions using software like PyMOL or Chimera to identify key interactions such as hydrogen bonds and hydrophobic contacts.

-

QSAR Analysis

QSAR models mathematically correlate the chemical structure of compounds with their biological activity.

Protocol:

-

Dataset Collection:

-

Descriptor Calculation:

-

For each molecule in the dataset, including this compound, calculate a set of molecular descriptors. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., molecular shape, surface area). Online tools like the QSAR Toolbox can be utilized for this purpose.

-

-

Model Building and Validation (for developing a new model):

-

Divide the dataset into a training set and a test set.

-

Use a statistical method (e.g., multiple linear regression, partial least squares) to build a QSAR model that relates the descriptors to the biological activity for the training set.

-

Validate the model's predictive power using the test set and statistical metrics such as the correlation coefficient (R²) and root mean square error (RMSE).

-

-

Activity Prediction:

-

Use the validated QSAR model to predict the biological activity of this compound based on its calculated descriptors.

-

ADMET Prediction

ADMET prediction provides insights into the pharmacokinetic and safety profiles of a compound. The SwissADME web server is a user-friendly tool for this purpose.

Protocol:

-

Input:

-

Access the SwissADME web server (--INVALID-LINK--).

-

Input the chemical structure of this compound, typically as a SMILES string.

-

-

Analysis:

-

The server will automatically calculate a range of physicochemical properties, pharmacokinetic parameters, drug-likeness metrics, and medicinal chemistry friendliness alerts.

-

-

Interpretation of Key Parameters:

-

Physicochemical Properties: Molecular Weight, LogP (lipophilicity), Water Solubility.

-

Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation, Cytochrome P450 (CYP) inhibition.

-

Drug-likeness: Lipinski's Rule of Five, Veber's Rule, and Ghose's Rule violations.

-

Medicinal Chemistry: Alerts for potentially problematic functional groups (e.g., PAINS - Pan Assay Interference Compounds).

-

Data Presentation

The following tables provide a template for summarizing the in silico prediction data for this compound and a comparison with its analog, Nitroxoline.

Table 1: Predicted Binding Affinities from Molecular Docking

| Target Protein | PDB ID | Predicted Binding Affinity of this compound (kcal/mol) |

| STAT3 | - | To be determined |

| NDM-1 | 3S0Z | To be determined |

| Aromatase | 3S7S | To be determined |

Table 2: Predicted ADMET Properties of this compound

| Property | Predicted Value |

| Physicochemical Properties | |

| Molecular Weight | To be calculated |

| LogP | To be calculated |

| Water Solubility | To be predicted |

| Pharmacokinetics | |

| GI Absorption | To be predicted |

| BBB Permeant | To be predicted |

| CYP1A2 inhibitor | To be predicted |

| CYP2C19 inhibitor | To be predicted |

| CYP2C9 inhibitor | To be predicted |

| CYP2D6 inhibitor | To be predicted |

| CYP3A4 inhibitor | To be predicted |

| Drug-Likeness | |

| Lipinski Violations | To be predicted |

| Medicinal Chemistry | |

| PAINS Alerts | To be predicted |

Table 3: Experimental Bioactivity of Nitroxoline (8-Hydroxy-5-nitroquinoline) for Comparison

| Bioactivity | Cell Line / Strain | IC50 / MIC (µM) | Reference |

| Anticancer | T24 (Bladder Cancer) | 7.85 | [5] |

| J82 (Bladder Cancer) | 9.93 | [7] | |

| PANC-1 (Pancreatic Cancer) | Value not specified | [6] | |

| Antimicrobial | E. coli | 21.03 - 84.14 | [11] |

| K. pneumoniae | 4 | [13] | |

| A. baumannii | 2 mg/L (MIC50/90) | [18] |

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows and a potential signaling pathway involved in the predicted bioactivity of this compound.

Caption: In Silico Prediction Workflow for this compound.

Caption: Predicted Inhibition of the STAT3 Signaling Pathway.

Conclusion

This technical guide provides a robust framework for the in silico prediction of the bioactivity of this compound. By leveraging the knowledge of its well-characterized analog, Nitroxoline, and employing a combination of molecular docking, QSAR analysis, and ADMET prediction, researchers can generate valuable insights into its potential as a therapeutic agent. The detailed protocols and data presentation formats provided herein are intended to guide the user through a systematic and comprehensive computational evaluation. The hypotheses generated from these in silico studies can then be used to prioritize and guide future experimental validation, ultimately accelerating the drug discovery and development process. It is crucial to remember that in silico predictions are theoretical and require experimental verification to confirm the bioactivity and safety of any new chemical entity.

References

- 1. Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery and Validation of Nitroxoline as a Novel STAT3 Inhibitor in Drug-resistant Urothelial Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nitroxoline inhibits bladder cancer progression by reversing EMT process and enhancing anti-tumor immunity [jcancer.org]

- 8. Preclinical pharmacodynamic evaluation of antibiotic nitroxoline for anticancer drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design of novel quinoline derivatives as antibreast cancer using 3D-QSAR, molecular docking and pharmacokinetic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nitroxoline: a potent antimicrobial agent against multidrug resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. journals.asm.org [journals.asm.org]

- 14. tandfonline.com [tandfonline.com]

- 15. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nanobioletters.com [nanobioletters.com]

- 17. mdpi.com [mdpi.com]

- 18. academic.oup.com [academic.oup.com]

Commercial availability of 8-Ethoxy-5-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Ethoxy-5-nitroquinoline, including its commercial availability, physicochemical properties, synthesis, and relevant experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Commercial Availability

This compound (CAS No. 19746-57-7) is commercially available as a research chemical from several suppliers. While readily available for laboratory use, it is important to note that detailed specifications can vary between suppliers. Researchers are advised to request lot-specific Certificates of Analysis for precise purity and analytical data.

Table 1: Commercial Suppliers of this compound

| Supplier | Catalog Number | Purity/Specification | Notes |

| BLD Pharm | BD228960 | Varies | NMR, HPLC, LC-MS, UPLC data may be available upon request.[1] |

| Santa Cruz Biotechnology | sc-233774 | Research Grade | Biochemical for proteomics research.[2] |

| Sigma-Aldrich | AMBH95E07EF8 | Varies | Available through Ambeed, Inc. |

| Huateng Pharma | 80072445 | Varies | Listed among their nitro compounds. |

Physicochemical Properties

Detailed experimental data for this compound is not extensively published. The following table summarizes available and calculated data. For comparison, data for the related and more extensively studied compound, 8-Hydroxy-5-nitroquinoline, is also included.

Table 2: Physicochemical Data

| Property | This compound | 8-Hydroxy-5-nitroquinoline (Nitroxoline) |

| CAS Number | 19746-57-7 | 4008-48-4 |

| Molecular Formula | C₁₁H₁₀N₂O₃[2][3] | C₉H₆N₂O₃[4] |

| Molecular Weight | 218.21 g/mol [3] | 190.16 g/mol [4] |

| Appearance | Not specified (likely a yellow or brown powder) | Light yellow to brown to dark green crystalline powder.[5] |

| Melting Point | Not specified | 181-183 °C[5] |

| Solubility | Not specified | Soluble in hot hydrochloric acid; very slightly soluble in alcohol and diethyl ether.[5] |

| SMILES | CCOc1ccc(c2cccnc12)--INVALID-LINK--=O[3] | Oc1ccc(--INVALID-LINK--=O)c2cccnc12[5] |

Synthesis Protocol

Proposed Synthesis of this compound

This protocol outlines the ethylation of 8-Hydroxy-5-nitroquinoline using ethyl iodide.

Materials:

-

8-Hydroxy-5-nitroquinoline

-

Anhydrous potassium carbonate (K₂CO₃)

-

Ethyl iodide (C₂H₅I)

-

Anhydrous acetone or dimethylformamide (DMF)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve 8-Hydroxy-5-nitroquinoline (1.0 equivalent) in anhydrous acetone or DMF.

-

Base Addition: Add anhydrous potassium carbonate (1.5 - 2.0 equivalents) to the solution. The potassium carbonate acts as a base to deprotonate the hydroxyl group of the starting material.

-

Alkylation: To the stirring suspension, add ethyl iodide (1.2 - 1.5 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Dissolve the residue in dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

-

Diagram 1: Proposed Synthesis of this compound

Caption: Williamson ether synthesis of this compound.

Experimental Protocols for Biological Evaluation

While specific experimental data for this compound is scarce, a study on a series of 8-alkoxyquinolones provides insights into its potential biological activities and testing methodologies[6]. The 8-ethoxy derivatives in this study were found to have a better safety profile but were less active antibacterially compared to their 8-methoxy counterparts[6]. Below are adapted protocols for key biological assays relevant to quinolone derivatives.

Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)

This protocol is adapted from standard broth microdilution methods used for evaluating quinolone antibiotics.

Materials:

-

This compound

-

Bacterial strains of interest (e.g., E. coli, S. aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB in a 96-well plate to achieve a range of desired concentrations.

-

Inoculum Preparation: Grow bacterial cultures to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in CAMHB.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include positive (no compound) and negative (no bacteria) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Mammalian Cell Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

This compound

-

Mammalian cell line (e.g., HeLa, HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add to the wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

-

Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Remove the medium and add fresh medium containing MTT solution (final concentration ~0.5 mg/mL) to each well. Incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Diagram 2: General Workflow for In Vitro Biological Evaluation

Caption: Workflow for evaluating the biological activity of this compound.

Potential Signaling Pathways and Mechanisms of Action

There is no direct evidence in the current literature detailing the specific signaling pathways modulated by this compound. However, based on its structural similarity to other quinolones and nitroaromatic compounds, its biological effects, if any, could be mediated through several mechanisms.

The parent compound, 8-hydroxy-5-nitroquinoline (nitroxoline), is known to exert its antimicrobial effects by chelating essential metal ions, thereby inhibiting bacterial enzyme function. It is plausible that this compound, although lacking the free hydroxyl group for strong chelation, might undergo metabolic activation or interact with biological targets through other mechanisms.

For quinolone derivatives, a common mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. In mammalian cells, some quinolones can inhibit topoisomerase II, which can lead to DNA damage and apoptosis.

Given the presence of the nitro group, metabolic reduction could lead to the formation of reactive intermediates that may cause cellular damage through oxidative stress.

Further research is required to elucidate the precise mechanisms of action and any specific signaling pathways affected by this compound.

Conclusion

This compound is a commercially available quinoline derivative with potential for investigation in drug discovery. While detailed experimental data is limited, this guide provides a starting point for researchers by summarizing available information, proposing a viable synthesis route, and outlining relevant biological evaluation protocols based on established methods for similar compounds. As with any research chemical, careful characterization and validation are essential for obtaining reliable and reproducible results.

References